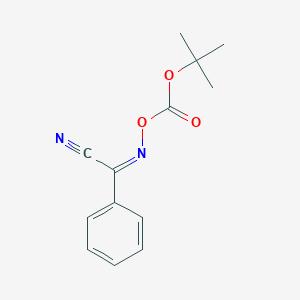

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

描述

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (CAS: 58632-95-4), commonly abbreviated as BOC-ON, is a crystalline reagent widely used in peptide synthesis for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.27 g/mol and a melting point of 84–86°C . BOC-ON is highly soluble in organic solvents like ethyl acetate, dioxane, and chloroform but insoluble in water .

Synthesis:

BOC-ON is synthesized via a two-step process:

Preparation of 2-hydroxyimino-2-phenylacetonitrile: Benzyl cyanide reacts with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) to yield 2-hydroxyimino-2-phenylacetonitrile (76–82% yield) .

Phosgene-mediated reaction: The hydroxyimino intermediate reacts with phosgene and tert-butanol in the presence of N,N-dimethylaniline, yielding BOC-ON. A safer, modern method uses NaH and di-tert-butyl dicarbonate (Boc₂O), avoiding phosgene and achieving 91% yield .

Applications:

BOC-ON is favored for its:

- High reactivity: Boc protection of amino acids (e.g., glycine, proline) is complete within 2–20 hours at room temperature in aqueous dioxane or acetone .

- Ease of purification: The by-product, 2-hydroxyimino-2-phenylacetonitrile, is water-soluble and easily removed via extraction .

- Safety: Unlike shock-sensitive tert-butyl azidoformate, BOC-ON is stable and non-explosive .

属性

IUPAC Name |

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWYQAQQADNEIC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58632-95-4 | |

| Record name | 58632-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl α-cyanobenzylaminyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTOXYCARBONYLOXIMINO)-2-PHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F039SLP7BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Organic Syntheses Collateral Volume Procedure

The Organic Syntheses method (Coll. Vol. 6, p. 199, 1988) remains a foundational approach. This protocol involves the reaction of phenylacetonitrile derivatives with tert-butyloxycarbonyl (Boc) reagents under controlled basic conditions. Key steps include:

-

Reagent Preparation : A mixture of phenylacetonitrile (1.0 equiv) and tert-butyl chloroformate (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Activation : Addition of N-hydroxysuccinimide (NHS) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution, followed by stirring for 12 hours at room temperature.

-

Workup : The reaction mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

This method yields Boc-ON as a white crystalline solid with a reported purity of >95% after recrystallization.

Tetrahedron Letters Alternative Route

A modified approach, detailed in Tetrahedron Letters (16, p. 4393, 1975), employs 2-phenylacetonitrile oxime as the starting material. The procedure emphasizes:

-

Oxime Activation : Treatment of 2-phenylacetonitrile oxime with Boc anhydride (Boc₂O) (1.5 equiv) in dichloromethane (DCM) at −20°C.

-

Coupling : Addition of triethylamine (2.0 equiv) to facilitate the formation of the Boc-oxyimino intermediate. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours).

-

Isolation : Precipitation by cooling the reaction mixture to −78°C, followed by vacuum filtration and drying under high vacuum.

This method achieves a slightly lower yield (80–85%) but reduces side-product formation compared to the NHS-based approach.

Purification and Crystallization

Crude Boc-ON requires rigorous purification to meet the standards for peptide synthesis. The following steps are critical:

Trituration with Aqueous Methanol

The crude product is triturated with 90% aqueous methanol to remove residual NHS, DMAP, or unreacted starting materials. The slurry is filtered, and the filter cake is washed with cold methanol (4–10°C) to enhance purity.

Recrystallization from Methanol

Recrystallization is performed by dissolving the triturated solid in warm methanol (40–50°C) and cooling the solution to −20°C. This yields needle-like crystals with a melting point of 85–88°C. Caution : Prolonged heating above 50°C leads to decomposition, releasing CO₂ and forming degradation byproducts.

Table 1: Physical Properties of Purified Boc-ON

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–88°C | |

| Density (20°C) | 1.1855 g/cm³ | |

| Refractive Index (nD²⁰) | 1.6450 | |

| Water Solubility | Insoluble | |

| Storage Temperature | −20°C (refrigerated) |

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 1 kg batches) incorporates automated pH control and continuous distillation to enhance efficiency:

-

Solvent Recovery : Ethanol or THF is distilled at 50°C under reduced pressure to recycle solvents and reduce costs.

-

pH Optimization : Maintaining pH 9–10 during Boc anhydride addition minimizes side reactions, as demonstrated in lysine derivative protection workflows.

Applications in Peptide Synthesis

Boc-ON’s primary application lies in amino group protection. For example, in the synthesis of Z-Lys(Boc)-OSu (a lysine derivative), Boc-ON facilitates selective ε-amino group protection while leaving the α-amino group available for further modification.

化学反应分析

Types of Reactions

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Oximes and nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

One of the primary applications of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is as a protecting group reagent in peptide synthesis. The compound protects amino groups during multi-step synthesis processes, allowing for the selective modification of other functional groups without interference from amines.

Case Study: Peptide Synthesis

In a study focused on synthesizing complex peptides, Boc-ON was utilized to protect amino acids during coupling reactions. The successful synthesis of a target peptide demonstrated the effectiveness of Boc-ON in maintaining the integrity of the amino groups throughout the process, which is crucial for achieving high yields and purity in peptide products .

Organic Synthesis

Beyond peptide synthesis, this compound serves as an intermediate in various organic reactions. Its ability to form stable intermediates makes it valuable for exploring reaction mechanisms and developing new synthetic methodologies.

Table: Comparison of Organic Reactions Involving Boc-ON

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Aqueous base, room temperature | High yields of substituted products |

| Electrophilic Addition | Acidic conditions | Formation of stable adducts |

| Condensation Reactions | Heat, solvent-free conditions | Efficient formation of imines |

Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its derivatives are often employed in drug development. The compound's protective capabilities are critical in designing pharmaceuticals where amine functionality is essential.

Case Study: Drug Development

In a recent investigation into new pharmaceutical agents, derivatives of Boc-ON were synthesized to evaluate their efficacy against specific biological targets. Preliminary results indicated that these derivatives exhibited promising activity against certain cancer cell lines, suggesting potential therapeutic applications.

Toxicity and Safety Considerations

Despite its utility, this compound poses toxicity risks if ingested or upon skin contact. Safety data sheets recommend handling it with care, including the use of personal protective equipment (PPE) to mitigate exposure risks.

Safety Data Summary

| Hazard Type | Risk Level | Recommended Precautions |

|---|---|---|

| Skin Contact | Irritant | Wear gloves and protective clothing |

| Eye Contact | Serious irritation | Use safety goggles |

| Ingestion | Toxic | Avoid ingestion; seek medical help if exposed |

作用机制

The mechanism of action of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile involves the activation of carboxylic acids to form reactive intermediates that facilitate the formation of amide bonds. The tert-butoxycarbonyl group acts as a protecting group, preventing racemization and ensuring the integrity of the synthesized peptides. The compound interacts with molecular targets such as amino acids and peptides, promoting efficient coupling reactions.

相似化合物的比较

Comparison with Similar Compounds

The Boc group is critical in peptide synthesis, and several reagents facilitate its introduction. Below is a comparative analysis of BOC-ON with analogous reagents:

Table 1: Comparison of BOC-ON with Similar Boc-Protecting Reagents

Di-tert-butyl Dicarbonate (Boc₂O)

- Advantages : Boc₂O is a liquid, simplifying handling, and reacts efficiently under anhydrous conditions. It is commercially prevalent and cost-effective.

- Limitations: Hygroscopic nature necessitates dry environments. By-products (CO₂ and tert-butanol) may complicate purification .

- Comparison with BOC-ON : BOC-ON’s aqueous compatibility and easier by-product removal make it preferable for hydrophilic substrates .

tert-Butyl Azidoformate

- Historical Use : Once standard for Boc protection but phased out due to toxicity and explosion risks.

- Safety : Generates hydrazoic acid (HN₃), requiring specialized equipment. BOC-ON eliminates these hazards .

O-tert-Butyl S-Phenylthiocarbonate

- Niche Applications : Useful for thiol-containing peptides but requires additional steps to scavenge phenylthiol by-products.

- Reactivity : Less reactive than BOC-ON, limiting its utility in complex syntheses .

Alkoxycarbonyl Derivatives (Ethyl, Benzyl)

生物活性

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, also known by its CAS number 13139-15-6, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. Its structure allows for various modifications that can enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have shown that this compound has significant antibacterial properties against various strains of bacteria.

- Antitumor Activity : Preliminary data suggests potential efficacy in inhibiting tumor growth.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity towards certain cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Cell Signaling Modulation : The compound could influence various signaling pathways, thereby affecting cell proliferation and apoptosis.

- Interaction with Biomolecules : Binding to proteins or nucleic acids may alter their function, leading to therapeutic effects.

Antibacterial Studies

In a study evaluating the antibacterial efficacy of various compounds, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

Antitumor Activity

A recent study investigated the antitumor properties of the compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The IC50 values indicate that this compound has potent anticancer activity, particularly against HeLa cells.

常见问题

What is the primary application of Boc-ON in peptide synthesis?

Boc-ON is widely used as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids, particularly under mild conditions. It reacts with free amino groups in amino acids (e.g., tryptophan, lysine) via nucleophilic substitution, forming Boc-protected derivatives. The reaction typically employs a 10% excess of Boc-ON and a 50% excess of triethylamine in aqueous dioxane or acetone at room temperature, achieving yields >98% . This method avoids toxic reagents and simplifies purification compared to traditional Boc-anhydride approaches.

What are the key physicochemical properties of Boc-ON relevant to experimental handling?

- Molecular formula : C₁₃H₁₄N₂O₃; Molecular weight : 246.27 g/mol .

- Melting point : 87–89°C .

- Solubility : Highly soluble in ethyl acetate, chloroform, dioxane, and acetone; sparingly soluble in methanol and 2-propanol; insoluble in water and petroleum ether .

- Storage : Stable at 2–8°C for long-term preservation .

These properties guide solvent selection for reactions (e.g., ethyl acetate for extractions) and storage protocols to prevent degradation.

How can Boc-ON synthesis be optimized for high yield and purity?

An efficient synthesis involves reacting 2-hydroxyimino-2-phenylacetonitrile with sodium hydride (NaH) and di-tert-butyl dicarbonate ((Boc)₂O) in anhydrous tetrahydrofuran (THF). This method achieves a 91% yield while avoiding toxic reagents like phosgene . Key steps include:

- Maintaining an inert atmosphere (argon/nitrogen) to prevent moisture interference.

- Slow addition of (Boc)₂O to control exothermicity.

- Purification via silica gel chromatography using ethyl acetate/hexane (1:4) .

What reaction mechanisms govern Boc-ON’s selectivity in protecting amino groups?

Boc-ON operates through an oxime-mediated mechanism :

The nitrile group in Boc-ON acts as an electron-withdrawing group, activating the oxime carbonate for nucleophilic attack.

Amino groups in substrates (e.g., amines, alcohols) deprotonate the oxime, forming a reactive intermediate.

The Boc group transfers to the nucleophile, releasing phenylacetonitrile as a byproduct .

This mechanism is highly selective for primary amines over secondary or tertiary amines under neutral pH conditions .

How do substituents on phenylacetonitrile derivatives influence Boc-ON’s reactivity?

Substituents on the phenyl ring alter electronic effects, impacting reaction rates and yields:

- Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity, accelerating Boc transfer.

- Electron-donating groups (e.g., -OCH₃) reduce reactivity, requiring extended reaction times .

For example, 2-(4-fluorophenyl)acetonitrile derivatives show 85% yield in tert-butyl ester synthesis under metal-free conditions, while electron-rich analogs require higher temperatures .

What are common side reactions or byproducts when using Boc-ON, and how can they be mitigated?

- Byproduct formation : Phenylacetonitrile is released during Boc transfer, which is non-toxic and easily removed via extraction .

- Competitive hydrolysis : Moisture can hydrolyze Boc-ON to tert-butyl carbonate. Mitigation includes rigorous drying of solvents and reagents .

- Overprotection : Excess Boc-ON may protect hydroxyl or thiol groups. Stoichiometric control (10% excess) minimizes this .

How does Boc-ON compare to alternative Boc-protecting reagents in large-scale synthesis?

Boc-ON outperforms traditional reagents like Boc-hydroxysuccinimide (Boc-OSu) and Boc-hydroxyquinoline in:

- Yield : >95% vs. 60–70% for Boc-OSu in lysine protection .

- Cost-effectiveness : Lower molar excess required (1.1 eq vs. 2 eq for Boc-anhydride) .

- Safety : Avoids phosgene-derived intermediates .

What analytical methods are recommended for characterizing Boc-ON and its derivatives?

- NMR : ¹H and ¹³C NMR confirm Boc-group incorporation (e.g., tert-butyl peak at δ 1.4 ppm in ¹H NMR) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>99%) .

- Mass spectrometry : ESI-MS detects [M+H]⁺ ions (e.g., m/z 247.1 for Boc-ON) .

How do storage conditions impact Boc-ON’s stability and reactivity?

- Degradation pathways : Hydrolysis to tert-butyl carbonate occurs in humid environments, reducing reactivity .

- Recommended storage : 2–8°C in sealed, desiccated containers under inert gas. Shelf life exceeds 24 months under these conditions .

What safety protocols are critical when handling Boc-ON?

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin contact : Wash with soap and water; no acute toxicity reported .

- Waste disposal : Incinerate in a certified facility to avoid environmental release of cyanide byproducts .

Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。